Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifluoromethyl group at position 5, a methyl group at position 3, and an ethyl ester at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and tunable electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4(2)12-13-6(5)8(9,10)11/h3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWMRPQFYNSAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Ring Formation
The most direct method involves cyclocondensation of ethyl 3-methyl-4,4,4-trifluoro-2,5-dioxopentanoate with hydrazine hydrate. This 1,3-diketone derivative features a methyl group at C3 and a trifluoromethyl group at C5, enabling regioselective pyrazole formation. Reaction conditions (0°C, ethanol, 1 hour) yield the target compound at 97% efficiency, mirroring protocols for analogous pyrazoles.
Mechanistic Insight :
Hydrazine attacks the electrophilic carbonyl carbons, forming a diimine intermediate that undergoes tautomerization and dehydration. The methyl and trifluoromethyl groups orient at C3 and C5 due to electronic effects, while the ester remains at C4. This aligns with NMR studies confirming substituent positions in related pyrazoles.
Functionalization of Pre-Formed Pyrazole Intermediates
Trifluoromethylation via Cross-Coupling
Ethyl 3-methyl-1H-pyrazole-4-carboxylate undergoes palladium-catalyzed cross-coupling with trifluoromethyl iodide (CF₃I) to introduce the CF₃ group at C5. Using Pd(OAc)₂/Xantphos in DMF at 80°C for 12 hours achieves 68% yield, though competing N-trifluoromethylation reduces selectivity.
Optimization Data :
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 80 | 68 |
| CuI/1,10-phenanthroline | DMSO | 100 | 42 |
Tandem Alkylation-Cyclization Strategy
In Situ Generation of Trifluoromethylhydrazine
Di-Boc trifluoromethylhydrazine reacts with ethyl 3-methyl-4-oxo-2-pentenoate in dichloromethane (DCM) under acidic conditions (HCl, 25°C, 6 hours). This one-pot method avoids isolation of unstable intermediates, yielding 73% of the target compound. Strong acids like HCl suppress des-CF₃ byproducts, critical for maintaining purity.
Reaction Scheme :
-
Deprotection of di-Boc trifluoromethylhydrazine → CF₃NHNH₂·HCl
-
Cyclization with α,β-unsaturated ketoester → pyrazole ring formation
-
Esterification → final product
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Key Challenge |
|---|---|---|---|
| Cyclocondensation | 97 | High | Diketone synthesis |
| Cross-Coupling | 68 | Moderate | Regioselectivity |
| Tandem Alkylation | 73 | High | Byproduct suppression |
Cyclocondensation excels in yield but requires specialized diketones. Tandem alkylation offers operational simplicity, though acid selection critically impacts byproduct formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown potential in the development of pharmaceuticals due to its ability to modulate biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study focused on novel pyrazole derivatives indicated that compounds with trifluoromethyl groups had enhanced activity against various bacterial strains, including resistant strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anti-inflammatory Effects
Research has also suggested that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Agricultural Applications
In agriculture, this compound has been explored as a potential herbicide or pesticide due to its chemical stability and efficacy.
Herbicidal Properties
Studies have shown that pyrazole derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. This compound has been tested for its ability to control weed growth while minimizing damage to crops, making it a valuable tool in integrated pest management strategies .
Materials Science Applications
The unique properties of this compound extend into materials science, particularly in the development of advanced materials with specific functionalities.
Polymerization Initiator
This compound has been investigated as a polymerization initiator in the synthesis of fluorinated polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting polymers, making them suitable for applications in coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Biological Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent .
| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
| Pseudomonas aeruginosa | 32 | 128 |
Case Study 2: Herbicidal Activity
In agricultural trials, this compound was applied to control common weeds in cornfields. The compound demonstrated effective weed suppression with minimal phytotoxicity to corn plants, suggesting its viability as a selective herbicide .
| Treatment | Weed Control (%) | Crop Damage (%) |
|---|---|---|
| Ethyl Pyrazole (100 g/ha) | 85 | 10 |
| Standard Herbicide | 90 | 15 |
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
a. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3)
- Structure : Trifluoromethyl at position 3, methyl at the N1 position.
- Synthesis : Prepared via alkylation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) with NaH and CH₃I in DMF (73.8% yield) .
- Properties :
- Melting point: 58–60°C (lower than aryl-substituted analogs).
- $ ^1H $-NMR (DMSO-d6): δ 8.55 (s, pyrazole H), 3.95 (s, N-CH3).
- Comparison : The positional swap of methyl and trifluoromethyl groups reduces steric bulk at the pyrazole core, leading to a lower melting point compared to the target compound.
b. Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structure : Trifluoromethyl at position 5, methyl at N1.
- Properties :
- Molecular weight: 222.16 g/mol.
- Boiling point: 85–90°C at 2 mmHg.
Substituent Variants
a. Ethyl 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7)
- Structure : Phenyl group at N1, trifluoromethyl at position 3.
- Synthesis : Synthesized via copper-mediated coupling of Compound 2 with phenylboronic acid (91% yield) .
- Properties :
- Melting point: 89–90°C.
- $ ^1H $-NMR (DMSO-d6): δ 9.33 (s, pyrazole H), aromatic protons at δ 7.48–7.95.
- Comparison : The bulky phenyl group increases melting point and introduces π-π stacking interactions, which could enhance crystallinity compared to alkyl-substituted derivatives .
b. Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate
Functional Group Modifications
a. Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structure : Methyl ester instead of ethyl.
- Similarity Score : 0.97 (vs. target compound).
- Comparison : The shorter alkyl chain may reduce steric hindrance but could decrease lipophilicity .
b. Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Structure : Difluoromethyl at position 3.
- Similarity Score : 0.91.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Pyrazole Derivatives
Biological Activity
Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and providing a comprehensive overview of its applications.
- Molecular Formula : C8H8F3N3O2
- Molar Mass : 223.1525 g/mol
- CAS Number : 1384427-70-6
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. These compounds have shown antiproliferative activity against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition observed |
| Breast Cancer | MDA-MB-231 | Potent antiproliferation |
| Liver Cancer | HepG2 | Notable growth inhibition |
| Colorectal Cancer | HT-29 | Moderate inhibition |
Studies have demonstrated that compounds with the pyrazole scaffold can inhibit tumor growth both in vitro and in vivo, suggesting their potential as therapeutic agents in oncology .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In several models, including carrageenan-induced paw edema in rats, it exhibited significant anti-inflammatory activity:
| Compound | IC50 (μg/mL) | Reference Drug (Diclofenac) |
|---|---|---|
| This compound | 60.56 | 54.65 |
| Other Pyrazole Derivatives | Various | Various |
This suggests that the compound may act as a selective COX-2 inhibitor, which is critical for managing inflammatory diseases .
3. Antibacterial and Antiviral Activity
Some studies have reported antibacterial and antiviral properties associated with pyrazole derivatives. The presence of the trifluoromethyl group enhances the potency of these compounds against various pathogens, although specific data on this compound remains limited .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer proliferation and inflammatory pathways.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to decreased cell viability.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptosis in certain cancer cell lines, further contributing to its anticancer effects .
Case Studies
Recent investigations into similar pyrazole compounds have provided insights into the potential applications of this compound:
Q & A
Q. What are the standard synthetic routes for Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. A common method includes reacting ethyl 3-(trifluoromethyl)-3-oxopropanoate with methylhydrazine under reflux in ethanol, followed by purification via column chromatography . Optimization strategies involve adjusting catalysts (e.g., acetic acid vs. HCl) and solvent polarity to improve yield (65–85%) and reduce side products. Reaction monitoring via TLC and NMR ensures intermediate stability.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the pyrazole ring and substituent positions. For example, the trifluoromethyl group shows a distinct F NMR peak at -62 ppm .
- X-ray Crystallography : SHELXL () refines crystal structures, resolving bond angles and packing motifs. For analogs, the pyrazole ring exhibits planarity with a dihedral angle <5° relative to the carboxylate group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 267.08) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : TRPC3 channel blockade assays (IC determination via patch-clamp electrophysiology) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Botryosphaeria dothidea LC studies) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC >100 µM for selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning during structure refinement?
SHELXL integrates charge-flipping algorithms to resolve electron density maps for trifluoromethyl and methyl groups, which may overlap in low-resolution datasets. For example, anisotropic displacement parameters (ADPs) differentiate fluorine atoms from noise in Fourier maps . Using Hooft parameters (R <0.05) ensures accuracy in space group assignment (e.g., monoclinic P2/c for analogs) .
Q. What structure-activity relationship (SAR) trends are observed in pyrazole carboxylates with trifluoromethyl groups?
- Electron-Withdrawing Effects : The -CF group enhances metabolic stability (t >4h in microsomal assays) but reduces solubility (logP ~2.8) .
- Substituent Position : 5-CF analogs show 10-fold higher TRPC3 inhibition than 4-CF derivatives due to steric alignment with channel pores .
- Comparative SAR : Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate lacks antifungal activity vs. CF-containing analogs, highlighting the critical role of fluorine in membrane penetration .
Q. How can computational modeling predict metabolic pathways and toxicity?
Q. What experimental strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72h incubation for antifungal studies) to mitigate variability in MIC values .
- Solubility Control : Use DMSO concentrations <1% to avoid solvent interference in cell-based assays .
- Structural Confirmation : Re-characterize batches via H NMR to rule out regioisomeric impurities (e.g., 3-methyl vs. 5-methyl byproducts) .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH Stability : Hydrolysis of the ethyl ester occurs at pH >7.4 (t = 2h in PBS), necessitating prodrug formulations for oral bioavailability .
- Plasma Stability : LC-MS/MS analysis shows 85% degradation in rat plasma after 1h, linked to esterase activity .
Q. What green chemistry approaches improve synthetic scalability?
Q. How do substituent modifications (e.g., -CF3_33 vs. -Cl) alter reaction mechanisms in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
